molecular formula C20H18O8 B11053152 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one

7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one

Cat. No. B11053152
M. Wt: 386.4 g/mol
InChI Key: COGNPFQOKPMEFA-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is a complex organic compound belonging to the class of chromen-8-ones. This compound is characterized by the presence of multiple methoxy groups and a dioxolo ring fused to the chromen backbone. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromen-8-ones and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells by activating specific molecular pathways . The compound’s methoxy groups and dioxolo ring play a crucial role in its biological activity, allowing it to interact with enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-4,9-dimethoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one is unique due to its specific arrangement of methoxy groups and the presence of a dioxolo ring. These structural features contribute to its distinct chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4,9-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one

InChI

InChI=1S/C20H18O8/c1-22-12-6-5-10(7-13(12)23-2)11-8-26-17-14(15(11)21)16(24-3)19-20(18(17)25-4)28-9-27-19/h5-8H,9H2,1-4H3

InChI Key

COGNPFQOKPMEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C4C(=C3OC)OCO4)OC)OC

Origin of Product

United States

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